Bicyclo[3.2.2]nonane-1-carboxylic acid physical and chemical properties
Bicyclo[3.2.2]nonane-1-carboxylic acid physical and chemical properties
An In-Depth Technical Guide to Bicyclo[3.2.2]nonane-1-carboxylic Acid
Introduction: The Strategic Value of Rigid Scaffolds
In the landscape of modern drug discovery and complex molecule synthesis, the rational design of molecular architecture is paramount. Rigid bicyclic systems have emerged as particularly valuable scaffolds, offering a defined three-dimensional geometry that can reduce the entropic penalty of binding to a biological target and improve metabolic stability by masking sites susceptible to enzymatic degradation. Bicyclo[3.2.2]nonane-1-carboxylic acid (CAS No. 19388-40-0) is a prime exemplar of this molecular class.[1] Possessing a unique bridged structure, it serves as a non-planar, saturated bioisostere for more common aromatic moieties. This guide provides a comprehensive overview of its physical and chemical properties, a field-proven synthetic protocol, and an exploration of its applications for researchers engaged in medicinal chemistry and advanced organic synthesis.
Physicochemical and Structural Properties
The core identity of Bicyclo[3.2.2]nonane-1-carboxylic acid is defined by its unique bridged ring system, which locks the molecule into a conformationally restricted state. Its fundamental properties are summarized in Table 1.
Table 1: Core Identifiers for Bicyclo[3.2.2]nonane-1-carboxylic acid
| Property | Value | Source |
|---|---|---|
| IUPAC Name | bicyclo[3.2.2]nonane-1-carboxylic acid | [1] |
| CAS Number | 19388-40-0 | [1] |
| Molecular Formula | C₁₀H₁₆O₂ | [1] |
| Molecular Weight | 168.23 g/mol | [1] |
| Canonical SMILES | C1CC2CCC(C1)(CC2)C(=O)O | [1] |
| InChIKey | LRHMIHFOCOIRAS-UHFFFAOYSA-N |[1] |
While extensive experimental data for this specific compound is not widely published, its key physical characteristics can be reliably predicted from its structure and data from closely related compounds (Table 2). The presence of a carboxylic acid group on a bulky, non-polar hydrocarbon framework suggests it is a solid at room temperature with limited water solubility, which increases significantly upon deprotonation in basic solutions.
Table 2: Physical Properties of Bicyclo[3.2.2]nonane-1-carboxylic acid
| Property | Value / Expected Behavior | Notes |
|---|---|---|
| Melting Point | Experimental data not available. Expected to be a crystalline solid with a relatively high melting point (>100 °C). | The rigid, symmetric structure promotes efficient crystal packing. |
| Boiling Point | Experimental data not available. | Subject to decomposition before boiling at atmospheric pressure. |
| Solubility | Soluble in polar organic solvents (e.g., ethers, acetone, ethyl acetate, alcohols). Low solubility in water; soluble in aqueous base. | The non-polar bicyclic core dominates, but the carboxylic acid group provides polarity. |
| pKa | Experimental data not available. Expected to be in the range of 4-5. | Typical range for an aliphatic carboxylic acid. |
| XLogP3 | 2.6 (Computed)[1] | Indicates a moderate degree of lipophilicity. |
| Topological Polar Surface Area | 37.3 Ų (Computed)[1] | Contributed solely by the carboxylic acid group. |
Expected Spectroscopic Signature
Full experimental spectra for Bicyclo[3.2.2]nonane-1-carboxylic acid are not publicly cataloged. However, based on its structure, a characteristic spectroscopic profile can be predicted, which is essential for its identification and characterization during synthesis.
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¹H NMR Spectroscopy : The spectrum is expected to be characterized by two main regions. A highly deshielded, broad singlet between 10-12 ppm corresponds to the acidic proton of the carboxylic acid. The 15 aliphatic protons on the bicyclic framework will appear as a series of complex, overlapping multiplets in the upfield region, likely between 1.0-2.5 ppm .
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¹³C NMR Spectroscopy : The most downfield signal will be the carboxyl carbon, appearing in the 170-185 ppm range.[2] The nine aliphatic carbons of the bicyclic system will produce signals in the 20-50 ppm region. The bridgehead carbon attached to the carboxyl group (C1) will be a quaternary signal and likely the most downfield of the aliphatic carbons.
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Infrared (IR) Spectroscopy : The IR spectrum provides a definitive signature for the carboxylic acid group. A very broad absorption band is expected from approximately 2500 to 3300 cm⁻¹ , corresponding to the O-H stretch of the hydrogen-bonded dimer. A strong, sharp absorption band between 1700-1725 cm⁻¹ is characteristic of the C=O (carbonyl) stretch.
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Mass Spectrometry : The electron ionization (EI) mass spectrum should show a molecular ion (M⁺) peak at m/z = 168 . Key fragmentation pathways would include the loss of a hydroxyl radical (M-17), resulting in a peak at m/z = 151, and the loss of the entire carboxyl group (M-45), leading to a peak at m/z = 123.
Synthesis and Reactivity
The most direct and reliable synthetic route to Bicyclo[3.2.2]nonane-1-carboxylic acid is the oxidation of its corresponding aldehyde, Bicyclo[3.2.2]nonane-1-carbaldehyde. The Jones oxidation is a classic, robust, and high-yielding method for such transformations.[3]
Experimental Protocol: Jones Oxidation of Bicyclo[3.2.2]nonane-1-carbaldehyde
This protocol describes a self-validating system for the synthesis of the title compound. The progress of the reaction can be monitored by the distinct color change from orange/red (Cr⁶⁺) to green (Cr³⁺), and the purity of the final product can be readily assessed using the spectroscopic methods described above.
Materials:
-
Bicyclo[3.2.2]nonane-1-carbaldehyde
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Acetone (reagent grade)
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Jones Reagent (2.5 M solution of CrO₃ in aqueous H₂SO₄)[4]
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Isopropanol
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Diethyl ether (or Ethyl Acetate)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate (MgSO₄)
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2M Hydrochloric acid (HCl)
Procedure:
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Dissolution: Dissolve Bicyclo[3.2.2]nonane-1-carbaldehyde (1.0 eq) in a sufficient volume of acetone in a round-bottom flask equipped with a magnetic stirrer. Cool the flask in an ice-water bath to 0 °C.
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Oxidation: While stirring vigorously, add the Jones Reagent (2.5 M) dropwise via an addition funnel. The causality for this slow, cooled addition is to control the exothermic reaction and prevent side reactions. Maintain the temperature at 0-5 °C. Continue addition until a faint orange/red color persists, indicating a slight excess of the oxidant.
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Reaction Monitoring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. The reaction is complete when the solution maintains a green/blue color, signifying the consumption of the Cr⁶⁺ oxidant.
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Quenching: Cool the reaction mixture back to 0 °C and cautiously add isopropanol dropwise to quench any excess Jones Reagent until the solution is uniformly green. This step is critical for safety and simplifies the workup.[3]
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Workup - Solvent Removal & Extraction: Remove the bulk of the acetone via rotary evaporation. Add water to the remaining aqueous residue and extract the mixture three times with diethyl ether. The organic layers contain the product.
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Workup - Basic Wash: Combine the organic extracts and wash with a saturated NaHCO₃ solution to remove residual sulfuric acid and extract the deprotonated carboxylate product into the aqueous layer.
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Workup - Acidification & Re-extraction: Cool the basic aqueous layer in an ice bath and carefully acidify to pH ~2 with 2M HCl. The carboxylic acid will precipitate or become insoluble. Extract the product back into fresh diethyl ether (three times).
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Drying and Isolation: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Bicyclo[3.2.2]nonane-1-carboxylic acid. The product can be further purified by recrystallization (e.g., from hexanes/ethyl acetate).
Application in Drug Discovery: A Rigid Bioisostere
The bicyclo[3.2.2]nonane core is a powerful tool in medicinal chemistry, primarily serving as a saturated bioisostere of a phenyl ring. Bioisosteric replacement is a cornerstone strategy in drug design where a functional group is replaced by another with similar steric and electronic properties to modulate potency, selectivity, or pharmacokinetic properties.
The key advantages of replacing an aromatic ring with the bicyclo[3.2.2]nonane scaffold are:
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Three-Dimensionality: It introduces a rigid, 3D structure, exploring a different vector space compared to a flat aromatic ring. This can lead to novel and improved interactions within a protein's binding pocket.
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Improved Physicochemical Properties: It can increase the fraction of sp³-hybridized carbons (a key metric in modern drug design), potentially improving solubility and reducing off-target toxicities associated with planar aromatic systems.
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Metabolic Stability: The scaffold lacks the π-system of aromatic rings, removing sites susceptible to oxidative metabolism by cytochrome P450 enzymes, which can prolong the half-life of a drug candidate.
While direct biological activity for Bicyclo[3.2.2]nonane-1-carboxylic acid is not extensively documented, its derivatives are of significant interest. For instance, studies on the related 2-azabicyclo[3.2.2]nonane framework (where a CH₂ group is replaced by NH) have demonstrated potent antiprotozoal activity against Plasmodium falciparum and Trypanosoma brucei rhodesiense.[5][6] This highlights the therapeutic potential of the core bicyclo[3.2.2]nonane scaffold as a foundational element for constructing novel bioactive agents.
Safety and Handling
Specific hazard data for Bicyclo[3.2.2]nonane-1-carboxylic acid is not available. However, based on data for the isomeric Bicyclo[3.2.2]nonane-6-carboxylic acid, the compound should be handled as a potential irritant.[7]
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Hazard Classification (Inferred): Likely to cause skin irritation (H315) and serious eye irritation (H319).
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Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust or powder.
Conclusion
Bicyclo[3.2.2]nonane-1-carboxylic acid represents more than just a simple organic molecule; it is a strategic building block for the creation of complex, three-dimensional structures. While publicly available experimental data on the compound itself is sparse, its properties can be reliably inferred from its structure and its synthesis is achievable through established chemical transformations like the Jones oxidation. Its primary value lies in its application as a rigid, saturated bioisostere, offering medicinal chemists a powerful tool to overcome challenges of metabolic instability and to explore novel chemical space in the pursuit of next-generation therapeutics.
References
-
PubChem. Bicyclo[3.2.2]nonane-1-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Reich, H. J. 13C NMR Chemical Shifts. University of Wisconsin. [Link]
-
Chem-Station. Jones Oxidation. Chem-Station Int. Ed. [Link]
-
Organic Chemistry Portal. Jones Oxidation. [Link]
-
Kainz, T., et al. (2022). Antiprotozoal Activity of Azabicyclo-Nonanes Linked to Tetrazole or Sulfonamide Cores. Molecules, 27(19), 6243. [Link]
-
Organic Syntheses. Bicyclo[3.3.0]octane-2,6-dione. [Link]
-
Inoue, M., et al. (2013). Asymmetric synthesis of a highly functionalized bicyclo[3.2.2]nonene derivative. Beilstein Journal of Organic Chemistry, 9, 740-746. [Link]
-
Baker, A. J. (1971). Studies in the Bicyclo(3.2.2)nonane System (Doctoral dissertation, University of Glasgow). [Link]
-
Roy, S., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(32), 22389-22480. [Link]
-
Seebacher, W., et al. (2005). Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1. Archiv der Pharmazie, 338(10), 469-476. [Link]
-
Roy, S., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. ResearchGate. [Link]
-
NextSDS. bicyclo[3.2.2]nonane-6-carboxylic acid — Chemical Substance Information. [Link]
Sources
- 1. Bicyclo[3.2.2]nonane-1-carboxylic acid | C10H16O2 | CID 12757493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. Jones Oxidation [organic-chemistry.org]
- 4. Jones Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Antiprotozoal Activity of Azabicyclo-Nonanes Linked to Tetrazole or Sulfonamide Cores [mdpi.com]
- 6. Synthesis of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nextsds.com [nextsds.com]
